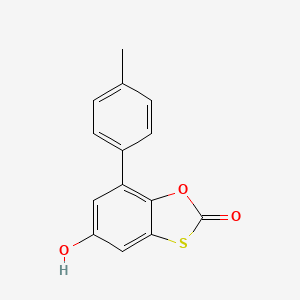

5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

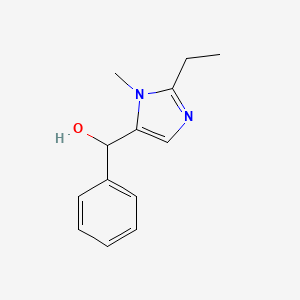

“5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one” is also known as Techtochrysin . It is an O-methylated flavone, a flavonoid isolated from Prunus cerasus, the sour cherry, a plant native to much of Europe and southwest Asia .

Synthesis Analysis

The 1 H-NMR and 13 C-NMR spectra of all prepared compounds are in total agreement with the suggested structures . The 1 H NMR spectra of compounds showed signals corresponding to hydrazide, sulfonamide, aromatic, and NH protons . DEPT experiments were employed to differentiate between secondary and quaternary carbons from primary and tertiary carbons .Molecular Structure Analysis

The molecular structure of “this compound” involves 7-Amino-4-methylcoumarin and Acetohydrazide . A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction .Chemical Reactions Analysis

All reagents were used as received from commercially sources without further purification . Progress of reactions was monitored by thin layer chromatography (TLC) using glass plates pre-coated with silica gel . Melting points of the newly synthesized compounds were determined with a Stuart melting point apparatus and were uncorrected .Physical and Chemical Properties Analysis

Naphthoquinones are compounds present in several families of higher plants . Their molecular structures confer redox properties, and they are involved in multiple biological oxidative processes .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 5-Hydroxy-1,3-benzoxathiole, a key intermediate in the synthesis of various 1,3-benzoxathiole derivatives, demonstrates potential for biological activities such as juvenoids, insecticides, and synergists for natural and synthetic insecticides (Degani, Dolci, & Fochi, 1980).

- Hindered phenolic 1,3-benzoxathioles, including derivatives of 5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one, have shown activities such as lowering lipid peroxidation, antisuperoxide inhibiting, and inhibiting 5-lipoxygenase, which are relevant in the development of treatments for asthma (Aizawa et al., 1990).

- The compound's derivatives have been evaluated for serotonin S2-receptor-blocking activity, indicating potential applications in neurological or psychiatric medicine (Sugihara et al., 1987).

Biological Activities and Applications

- Studies involving phenyl ether derivatives from marine-derived fungi have indicated strong antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Xu et al., 2017).

- Research on 1,3-Benzoxathiol-2-one derivatives, similar in structure to the compound of interest, reveals insights into their reaction mechanisms, which can be vital for designing drugs with targeted chemical reactions (Konovalova et al., 2020).

- Hydrazone derivatives bearing 1, 3, 4- Oxadiazole, structurally related to this compound, have demonstrated antibacterial and enzyme inhibition activities, indicating potential for developing new antimicrobial agents (Rasool et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-hydroxy-7-(4-methylphenyl)-1,3-benzoxathiol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c1-8-2-4-9(5-3-8)11-6-10(15)7-12-13(11)17-14(16)18-12/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCVHWRDFXVMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2418376.png)

![2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2418377.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)

![N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide](/img/structure/B2418380.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)

![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)

![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)